2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide
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Overview
Description
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide is an organic compound with a complex structure that includes a phenylpropan-2-yl group attached to a phenoxy group, which is further connected to a propanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide typically involves multiple steps, starting with the preparation of the phenylpropan-2-yl group. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to etherification with 4-hydroxybenzaldehyde to form the phenoxy intermediate. Finally, the propanethioamide group is introduced through a nucleophilic substitution reaction using a suitable thioamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the thioamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide involves its interaction with specific molecular targets, leading to various biological effects. The phenylpropan-2-yl group may interact with hydrophobic pockets in proteins, while the thioamide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(2-phenylpropan-2-yl)phenol
- 2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate
- 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid
Uniqueness
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide stands out due to its unique combination of a phenylpropan-2-yl group and a thioamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality.
Properties
CAS No. |
88384-14-9 |
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Molecular Formula |
C18H21NOS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]propanethioamide |
InChI |
InChI=1S/C18H21NOS/c1-13(17(19)21)20-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3,(H2,19,21) |
InChI Key |
NBGAWESFZPPEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=S)N)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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